molecular formula C23H32N12O12S3 B12377623 Ceftolozane (sulfate)

Ceftolozane (sulfate)

Cat. No.: B12377623
M. Wt: 764.8 g/mol
InChI Key: UJDQGRLTPBVSFN-TVNHLQOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ceftolozane is synthesized from 7-aminocephalosporanic acid (7-ACA). . This method ensures the production of high-quality ceftolozane and its intermediates. Industrial production methods focus on optimizing the synthesis and purification processes to achieve reproducibly high-quality pharmaceutically acceptable ceftolozane salts .

Chemical Reactions Analysis

Ceftolozane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include various beta-lactamase inhibitors, oxidizing and reducing agents, and specific solvents and catalysts to facilitate the reactions. The major products formed from these reactions are typically modified cephalosporins with enhanced antibacterial activity .

Properties

Molecular Formula

C23H32N12O12S3

Molecular Weight

764.8 g/mol

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1

InChI Key

UJDQGRLTPBVSFN-TVNHLQOTSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O

Origin of Product

United States

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